(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Overview
Description
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing their activity and leading to various biological effects .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their activity . This interaction can result in the inhibition or enhancement of the target’s function, depending on the nature of the target and the specific biochemical context .
Biochemical Pathways
These effects can result in changes in cellular processes such as metabolism, signal transduction, and gene expression .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound’s interaction with its targets leads to changes in cellular processes, potentially resulting in various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by the specific biological environment within the body, including factors such as the presence of other drugs, the individual’s genetic makeup, and various physiological conditions .
Biochemical Analysis
Biochemical Properties
The compound (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione has been identified as a potential inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme involved in the catabolism of tyrosine, a crucial amino acid. The inhibition of HPPD can lead to significant changes in the biochemical pathways involving tyrosine .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with HPPD. By inhibiting HPPD, this compound can potentially disrupt the normal metabolic processes involving tyrosine. This can lead to alterations in cell signaling pathways, changes in gene expression, and modifications in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of HPPD, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition, thereby affecting the overall biochemical processes within the cell .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits potent inhibitory activity against HPPD .
Metabolic Pathways
This compound interacts with the metabolic pathway involving the catabolism of tyrosine. It inhibits the enzyme HPPD, which plays a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of dimethylamine and a suitable quinazoline precursor in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, involving the use of high-pressure reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which retain the core structure but exhibit different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Shares the core structure but lacks the dimethylaminomethylidene group.
Pyrazole-quinazoline-2,4-dione: Contains a pyrazole ring fused to the quinazoline core, exhibiting different biological activities.
Uniqueness
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the dimethylaminomethylidene group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)10-13-15(19)9-14-12-6-4-3-5-11(12)7-8-18(14)16(13)20/h3-6,10,14H,7-9H2,1-2H3/b13-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNDIZGRRIFIKK-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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